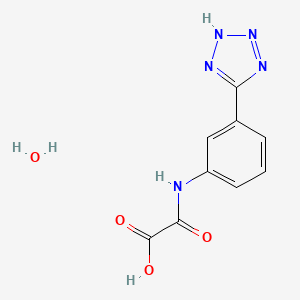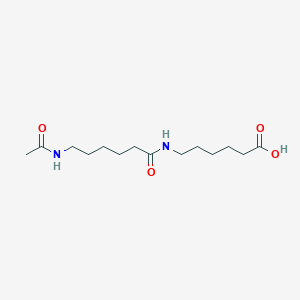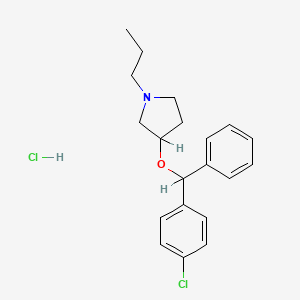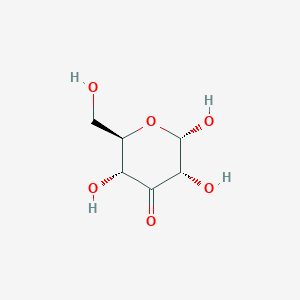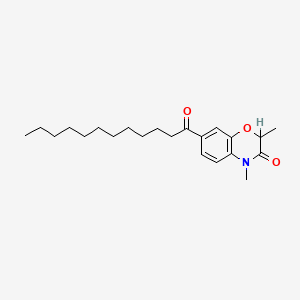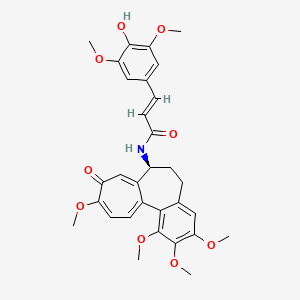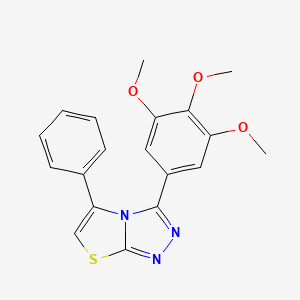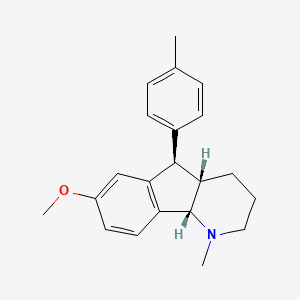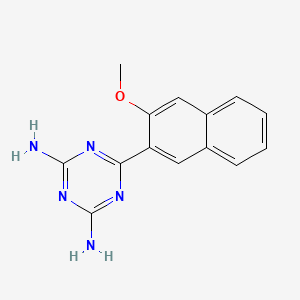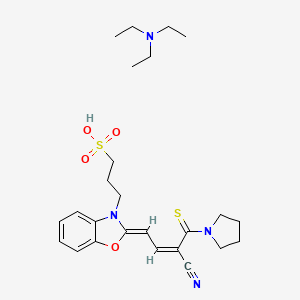
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a methoxyphenyl group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-chloro-3-oxo-2(3H)-furanylidene)acetate
- Methyl (4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate
Uniqueness
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking these substituents.
Propiedades
Número CAS |
139266-42-5 |
|---|---|
Fórmula molecular |
C14H11ClO5 |
Peso molecular |
294.68 g/mol |
Nombre IUPAC |
methyl (2E)-2-[4-chloro-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11ClO5/c1-18-9-5-3-8(4-6-9)14-12(15)13(17)10(20-14)7-11(16)19-2/h3-7H,1-2H3/b10-7+ |
Clave InChI |
SLDQNGPWFHMXHZ-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OC)/O2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

